Cannabidivarinic acid

Catalog No.
S969115
CAS No.
31932-13-5
M.F
C20H26O4
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cannabidivarinic acid

CAS Number

31932-13-5

Product Name

Cannabidivarinic acid

IUPAC Name

2,4-dihydroxy-3-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-propylbenzoic acid

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C20H26O4/c1-5-6-13-10-16(21)18(19(22)17(13)20(23)24)15-9-12(4)7-8-14(15)11(2)3/h9-10,14-15,21-22H,2,5-8H2,1,3-4H3,(H,23,24)/t14-,15+/m0/s1

InChI Key

CZXWOKHVLNYAHI-LSDHHAIUSA-N

SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Synonyms

cannabidivarinic acid

Canonical SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)C2C=C(CCC2C(=C)C)C)O

Isomeric SMILES

CCCC1=CC(=C(C(=C1C(=O)O)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O

Cannabidivarinic acid is a non-psychoactive cannabinoid found primarily in Cannabis sativa. It is the carboxylic acid precursor to cannabidivarin, which is structurally similar to cannabidiol but has a propyl side chain instead of the pentyl side chain found in most cannabinoids. The chemical formula for cannabidivarinic acid is C₂₀H₂₆O₄, with a molecular weight of 330.42 g/mol . This compound is notable for its potential therapeutic properties, particularly in the realm of anti-inflammatory effects and its role in cannabis potency testing .

  • Cannabinoid receptor interaction: CBDVA may interact with cannabinoid receptors, particularly CB1 receptors in the central nervous system and CB2 receptors in the immune system []. This interaction might contribute to its anti-inflammatory and neuroprotective effects.
  • Enzyme inhibition: CBDVA may inhibit certain enzymes involved in inflammatory pathways, potentially explaining its anti-inflammatory properties [].

Anti-Inflammatory Properties

Studies suggest CBDVA may possess anti-inflammatory properties. A 2019 study published in the British Journal of Pharmacology investigated the effects of CBDVA on inflammatory bowel disease (IBD) in mice. The results showed CBDVA reduced inflammation and improved colon function [1]. Further research is needed to confirm these findings in humans.

[1] (British Journal of Pharmacology, S. Brignardello et al., "Cannabidivarinic acid (CBDVA) modulates colonic TNF-α and IL-1β in a TNBS-induced model of inflammatory bowel disease", )

Anticonvulsant Effects

Limited research suggests CBDVA might have anticonvulsant properties. A 2012 study published in Epilepsy Research investigated the effects of various cannabinoids on seizure activity in mice. The study found CBDVA, along with other cannabinoid acids, displayed anticonvulsant activity [2]. More research is necessary to understand the mechanisms behind this effect and its potential application in treating epilepsy.

[2] (Epilepsy Research, P. P. Leite et al., "Evaluation of the anticonvulsant profile of cannabidivaric acid (CBDVA) in acute seizures models in mice", )

Other Potential Applications

Early research suggests CBDVA might have applications in other areas, including:

  • Neuroprotection: A 2019 study indicated CBDVA's potential for neuroprotection, but further research is needed [3].
  • Antiemetic effects: Similar to CBD, CBDVA might have antiemetic properties, but more studies are required [4].

[3] (Frontiers in Molecular Neuroscience, J.-M. Jeong et al., "Cannabidivarinic Acid (CBDVA) and ∆ 3-THC exert differential effects on neuroinflammation and memory dysfunction in a chronic mouse model of LPS-induced neuroinflammation", )[4] (Current Developments in Biotechnology and Bioengineering: Designer Crops, K. Mathre et al., "Current Developments in Biotechnology and Bioengineering: Designer Crops")

Cannabidivarinic acid can undergo decarboxylation, a common reaction among cannabinoid acids, where it loses carbon dioxide to form cannabidivarin. This transformation is typically facilitated by heat, although it can also occur under specific enzymatic conditions. The kinetics of this reaction are influenced by factors such as temperature and the presence of oxygen, which can lead to the formation of various side products .

Decarboxylation Process

  • Thermal Decarboxylation: The compound is heated, resulting in the release of carbon dioxide.
  • Enzymatic Decarboxylation: Enzymes may catalyze the decarboxylation process under physiological conditions.

Cannabidivarinic acid exhibits several biological activities that may contribute to its therapeutic potential. Preliminary studies suggest that it possesses anti-inflammatory properties, which could make it beneficial for conditions characterized by inflammation . Additionally, like other cannabinoids, it may interact with the endocannabinoid system, influencing various physiological processes.

Synthesis of cannabidivarinic acid can be achieved through several methods:

  • Biosynthesis from Cannabigerolic Acid: Cannabidivarinic acid is derived from cannabigerolic acid through specific enzymatic reactions within the cannabis plant.
  • Chemical Synthesis: Laboratory synthesis can involve organic reactions that replicate natural biosynthetic pathways, often utilizing starting materials derived from other cannabinoids.

Laboratory Techniques

  • High-Performance Liquid Chromatography: Used for purification and analysis.
  • Nuclear Magnetic Resonance Spectroscopy: Employed to characterize the structure of synthesized compounds.

Cannabidivarinic acid has several applications:

  • Pharmaceutical Research: Its potential anti-inflammatory effects make it a candidate for further research into therapeutic applications.
  • Cannabis Potency Testing: It serves as a standard in testing methodologies for assessing cannabis potency and purity .
  • Functional Foods and Supplements: Due to its non-psychoactive nature, it may be included in dietary supplements aimed at wellness.

Cannabidivarinic acid shares structural similarities with several other cannabinoids. Below are some comparable compounds:

Compound NameStructure TypeKey Features
Cannabidiol (CBD)Non-psychoactiveKnown for anti-anxiety and anti-inflammatory effects.
Cannabigerolic Acid (CBGA)Precursor cannabinoidBiosynthetic precursor to many cannabinoids.
Tetrahydrocannabinolic Acid (THCA)PsychoactiveKnown for its psychoactive effects post-decarboxylation.
Cannabichromenic Acid (CBCA)Non-psychoactiveExhibits potential anti-inflammatory properties.
Cannabidivarin (CBDV)Non-psychoactiveSimilar structure to CBD with distinct pharmacological properties.

Uniqueness of Cannabidivarinic Acid

Cannabidivarinic acid's uniqueness lies in its specific propyl side chain and its non-psychoactive nature, distinguishing it from other cannabinoids that often have psychoactive effects or different therapeutic profiles. Its role as a precursor to cannabidivarin further emphasizes its significance in cannabis chemistry and pharmacology .

XLogP3

5.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

330.18310931 g/mol

Monoisotopic Mass

330.18310931 g/mol

Heavy Atom Count

24

UNII

YG5ED5JUB3

Dates

Modify: 2023-08-16

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